Product packaging for 1-(P-Tolyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 14678-99-0)

1-(P-Tolyl)-1H-pyrazol-5-amine

Cat. No.: B076297
CAS No.: 14678-99-0
M. Wt: 173.21 g/mol
InChI Key: VDMMBTKYMRHQCI-UHFFFAOYSA-N
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Description

1-(P-Tolyl)-1H-pyrazol-5-amine is a high-value chemical scaffold extensively utilized in medicinal chemistry and materials science research. This compound features an aminopyrazole core substituted with a p-tolyl group at the 1-position, a structure known to confer significant bioactivity and material properties. Researchers leverage this building block in the design and synthesis of novel therapeutic agents, including kinase inhibitors, as the pyrazole ring system is a privileged structure in drug discovery for its ability to interact with diverse biological targets. In pharmaceutical R&D, this amine serves as a key precursor for the development of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Its structure allows for further functionalization, making it invaluable for constructing structure-activity relationships (SAR) and optimizing drug-like properties such as potency and metabolic stability. Beyond biomedical applications, this compound and its derivatives are also investigated in the field of materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and photoluminescent materials, where heterocyclic amines contribute to desirable electronic characteristics. Handling and Safety: This product is classified as a warning substance and may cause skin and eye irritation (GHS Hazard Statements: H315, H319, H335). Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Disclaimer: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. All sales are final for this unique chemical, and the buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B076297 1-(P-Tolyl)-1H-pyrazol-5-amine CAS No. 14678-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMBTKYMRHQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616135
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-99-0
Record name 1-(4-Methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 P Tolyl 1h Pyrazol 5 Amine and Its Derivatives

Strategies for Direct Synthesis of the 1-(P-Tolyl)-1H-pyrazol-5-amine Core

The direct synthesis of this compound can be efficiently achieved through a microwave-assisted approach, which offers advantages in terms of reaction time and resource utilization. nih.gov This method involves the condensation of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with p-tolylhydrazine in an acidic aqueous medium. nih.gov The reaction mixture is heated in a microwave reactor, typically at 150 °C for a short duration of 10-15 minutes. nih.gov The desired product is readily isolated by basifying the solution, leading to its precipitation, followed by simple vacuum filtration. nih.gov This process is noted for its high efficiency, with typical isolated yields ranging from 70-90%, and its scalability from milligram to gram quantities without a significant drop in yield. nih.gov The use of water as a solvent further enhances the green credentials of this synthetic route. nih.gov

Multicomponent Reactions Utilizing this compound as a Key Precursor

This compound is a valuable precursor in multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step. These reactions often involve domino sequences where multiple bond-forming events occur in a cascade. nih.gov

Formation of Imine Derivatives (e.g., Schiff Bases)

The primary amine group in this compound readily undergoes condensation with aldehydes to form imine derivatives, commonly known as Schiff bases. A notable example is the synthesis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. This compound was synthesized by reacting this compound with 1-phenyl-1H-pyrazole-4-carbaldehyde in methanol. researchgate.netnepjol.info The reaction proceeds under reflux for several hours, yielding the target imine as a precipitate with a high yield of 90%. nepjol.info The structure of such imine derivatives can be confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry. researchgate.netnepjol.info

Table 1: Synthesis of an Imine Derivative from this compound
Reactant 1Reactant 2ProductSolventYieldReference
This compound1-phenyl-1H-pyrazole-4-carbaldehyde(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimineMethanol90% nepjol.info

Synthesis of Pyrazolo-Fused Polycyclic Systems (e.g., 1,7-Naphthyridines, 1,3-Diazocanes, Pyrroles)

This compound is a key component in domino reactions with arylglyoxals to selectively synthesize a variety of pyrazolo-fused polycyclic systems. acs.org These reactions showcase the versatility of pyrazol-5-amines in constructing complex heterocyclic frameworks. The outcome of the reaction can be directed towards different products by controlling the reaction conditions and the stoichiometry of the reactants. nih.govacs.org

For instance, the reaction of arylglyoxals with two equivalents of a pyrazol-5-amine, such as 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine, can lead to the formation of pyrrolo[2,3-c]pyrazoles in good yields. acs.org When the reaction is performed with a different stoichiometry or in the presence of another amine like p-toluidine, the formation of pyrazolo[3,4-b]pyridines can be observed. acs.org Furthermore, these reactions can be designed to produce more complex fused systems like pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. acs.org The reaction conditions often involve heating in a solvent like DMF with a promoter such as p-toluenesulfonic acid (p-TsOH), sometimes under microwave irradiation to accelerate the process. nih.govacs.org

Table 2: Examples of Pyrazolo-Fused Polycyclic Systems from this compound Derivatives
Pyrazol-5-amine DerivativeReactantProduct TypeYieldReference
3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine4-ChlorophenylglyoxalPyrrolo[2,3-c]pyrazole derivative68% nih.govacs.org
3-Methyl-1-(p-tolyl)-1H-pyrazol-5-aminePhenylglyoxalPyrrolo[2,3-c]pyrazole derivative74% acs.org

Formation of Pyrazole-Fused Pyridazines and Pyrazines

The dimerization of 5-aminopyrazoles, including derivatives of this compound, provides a route to pyrazole-fused pyridazines and pyrazines. mdpi.comresearchgate.net These reactions involve the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds and are often promoted by copper catalysts. mdpi.comresearchgate.net The selectivity towards either the pyridazine (B1198779) or pyrazine (B50134) fused system can be switched by tuning the reaction conditions, such as the copper salt, oxidant, and additives used. mdpi.comresearchgate.netresearchgate.net

For the synthesis of dipyrazole-fused pyridazines, a common set of conditions involves using Cu(OAc)2 as the catalyst, benzoyl peroxide (BPO) as an oxidant, and K2S2O8 as an additive in a solvent like toluene (B28343) at elevated temperatures. mdpi.comresearchgate.net On the other hand, the formation of dipyrazole-fused pyrazines can be favored by using CuCl2 as the catalyst with 1,10-phenanthroline (B135089) as a ligand and a different oxidant system. researchgate.netresearchgate.net These methods demonstrate a high degree of functional group tolerance. mdpi.com

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of alternative energy sources like microwaves and employing environmentally benign solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.tr Its application in the synthesis of this compound and its derivatives is well-documented.

As mentioned in section 2.1, the direct synthesis of 1-aryl-1H-pyrazol-5-amines, including the p-tolyl derivative, is efficiently carried out using microwave assistance in water. nih.gov This method is not only fast and high-yielding but also avoids the use of volatile organic solvents. nih.gov

Furthermore, microwave irradiation is employed in multicomponent reactions to construct complex heterocyclic systems. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, arylaldehydes, and cyclic ketones can be performed under microwave conditions in acetic acid, often with an additive like trifluoroacetic acid (TFA) to promote the reaction. beilstein-journals.org One-pot three-component synthesis of novel pyrazole (B372694) scaffolds has also been achieved under microwave irradiation, highlighting its utility in generating libraries of compounds for applications such as anticancer drug discovery. nih.gov The reaction of Cbz-enaminone with hydrazines to form "ring-switched" intermediates in the synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols has also been successfully carried out under microwave irradiation to ensure clean and fast conversions. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodAdvantage of MicrowaveReference
Synthesis of 1-Aryl-1H-pyrazole-5-aminesLonger reaction times, often in organic solvents10-15 minutes in waterFaster, greener solvent nih.gov
Synthesis of Pyrazolo[3,4-b]pyridinesRefluxing in acetic acid for extended periods80-140 °C for a shorter durationFaster reaction times beilstein-journals.org
Synthesis of 4-(2-aminoethyl)-1H-pyrazol-5-ols intermediatesConventional heatingClean and fast conversionImproved efficiency nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional heating methods. rsc.orgsci-hub.se The application of ultrasound can significantly accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier work-up procedures. sci-hub.setandfonline.com

In the context of pyrazole synthesis, ultrasound has been successfully employed to promote the formation of the heterocyclic ring. For instance, a one-pot, three-component reaction of pyrazole-4-carbaldehyde, various 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid under ultrasound irradiation afforded 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives in excellent yields (91–97%) within a short reaction time (55–65 minutes) at 50 °C. sci-hub.se This method highlights the efficiency of ultrasound in facilitating multicomponent reactions without the need for a catalyst. sci-hub.se

Another example involves the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine. asianpubs.org Under ultrasound irradiation at 60 °C and in the presence of a Cu(I) catalyst, the desired products were obtained in high yields within 75-90 minutes. asianpubs.org This demonstrates a significant rate enhancement compared to conventional heating methods. asianpubs.org The synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides from chalcones and aminoguanidine (B1677879) hydrochloride in the presence of KOH in ethanol (B145695) also benefits from ultrasound irradiation, yielding the product in 75% yield. sci-hub.se

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Product Method Catalyst Solvent Time Yield Reference
1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one Ultrasound None Ethanol 55-65 min 91-97% sci-hub.se
1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one Conventional None Ethanol 8-12 h <74% sci-hub.se
1,5-disubstituted pyrazoles Ultrasound Cu(I) Not Specified 75-90 min High asianpubs.org
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides Ultrasound KOH Ethanol Not Specified 75% sci-hub.se

Mechanochemical Activation

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable approach to synthesis. beilstein-journals.orgresearchgate.net This technique is particularly advantageous for reactions involving solid reactants and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.org

The synthesis of pyrazole derivatives has been successfully achieved using mechanochemical methods. For example, a solvent-free, one-pot, three-component reaction involving the grinding of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine (B178648) hydrate (B1144303) in the presence of piperidine (B6355638) has been reported to produce 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.net Similarly, a two-step mechanochemical process has been developed for the synthesis of fluorinated pyrazolones, demonstrating the potential of this method for multi-step transformations in a single grinding jar. beilstein-journals.org

Furthermore, the mechanochemical synthesis of trifluoromethylated and non-fluorinated polysubstituted pyrazoles has been achieved through a [3+2] cycloaddition of in situ-generated nitrile imines and chalcones, followed by oxidation. mdpi.com This solvent-free approach offers moderate-to-high regioselectivity and fair yields. mdpi.com

Utilization of Green Catalysts and Solvents

A variety of green catalysts have been explored for pyrazole synthesis. For instance, ammonium (B1175870) chloride has been used as an inexpensive and non-toxic catalyst for the Knorr synthesis of 3,5-dimethyl pyrazole in ethanol, a renewable solvent. jetir.org Nano-catalysts, such as cobalt oxide, have also been employed in the microwave-assisted synthesis of substituted pyrazoles in green solvents, leading to excellent yields in short reaction times. pharmacognosyjournal.net The use of a magnetically separable catalyst, tannic acid-functionalized silica-coated Fe3O4 nanoparticles, has been demonstrated for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, allowing for easy recovery and reuse of the catalyst. nih.gov

Water, as a benign and abundant solvent, has gained significant attention for pyrazole synthesis. thieme-connect.com Cetyltrimethylammonium bromide (CTAB) has been used to catalyze the one-pot synthesis of tetrasubstituted pyrazoles in an aqueous medium. thieme-connect.commdpi.com Other examples include the use of CeO2/SiO2 as a heterogeneous Lewis acid catalyst for the multicomponent synthesis of pyrazolones in water. thieme-connect.com

Table 2: Examples of Green Catalysts in Pyrazole Synthesis

Catalyst Reaction Solvent Key Advantages Reference
Ammonium Chloride Knorr pyrazole synthesis Ethanol Inexpensive, non-toxic jetir.org
Cobalt Oxide (nano) Diketone + Hydrazine Green solvent High efficiency, rapid pharmacognosyjournal.net
Fe3O4@SiO2@Tannic acid Multicomponent synthesis Not Specified Magnetically separable, reusable nih.gov
Cetyltrimethylammonium bromide (CTAB) Multicomponent synthesis Water Aqueous medium, efficient thieme-connect.commdpi.com
CeO2/SiO2 Multicomponent synthesis Water Heterogeneous, reusable thieme-connect.com

Catalytic Methodologies in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. mdpi.com The synthesis of pyrazoles has greatly benefited from the development of various catalytic methodologies, including transition-metal catalysis, photoredox reactions, and copper-catalyzed oxidative coupling.

Transition-Metal Catalysis (e.g., Pd-catalyzed)

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.net Palladium (Pd)-catalyzed cross-coupling reactions, in particular, have been widely used to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. mdpi.comrsc.org These methods offer a direct route to a wide range of functionalized pyrazoles, often with high efficiency and regioselectivity. rsc.org

The direct C-H functionalization of pyrazoles using transition-metal catalysts provides an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net The inherent electronic properties of the pyrazole ring, with the N2 nitrogen acting as a directing group, can influence the regioselectivity of these transformations. researchgate.net For example, a unique combination of Fe(III) with an ionic liquid has been utilized as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketone derivatives at room temperature, with the catalyst being reusable for several cycles. ias.ac.in

Photoredox Reactions

Visible-light photoredox catalysis has emerged as a powerful and green methodology for organic synthesis, enabling a wide range of transformations under mild reaction conditions. organic-chemistry.orgacs.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive intermediates. acs.orgnih.gov

In pyrazole synthesis, photoredox catalysis has been employed for the aerobic annulation of hydrazines with Michael acceptors. organic-chemistry.orgorganic-chemistry.org This method proceeds through the visible-light promoted oxidation of hydrazine to diazene, which then undergoes addition to the Michael acceptor to form the pyrazole ring. organic-chemistry.orgorganic-chemistry.org The reaction is highly selective and provides polysubstituted pyrazoles in good to excellent yields (50-90%) under mild conditions with air as the terminal oxidant. organic-chemistry.org Another innovative approach involves a relay visible-light photoredox catalysis strategy for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, affording complex pyrazole derivatives in a step-economical manner. acs.orgnih.gov

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed reactions have gained significant prominence in organic synthesis due to the low cost and abundance of copper compared to other transition metals. acs.orgacs.org Copper catalysts have been effectively used in oxidative coupling reactions to construct pyrazole rings. acs.orgnih.gov

One such method involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org This reaction utilizes inexpensive Cu2O as the promoter and air as the green oxidant to afford substituted pyrazoles in good yields with high atom and step economy. organic-chemistry.org Another example is the CuCl-catalyzed oxidative coupling of aldehyde hydrazones with maleimides, which proceeds via a radical cascade reaction to furnish pyrrolo[3,4-c]pyrazole derivatives in satisfactory yields. acs.orgnih.gov Furthermore, a tandem copper-catalyzed O-arylation–oxidative acylation between 2,4-dihydro-3H-pyrazol-3-ones and ortho-halo aryl carboxaldehydes has been developed to synthesize chromone-fused pyrazoles under aerobic conditions. acs.org

Organocatalysis and Other Catalytic Systems

Modern synthetic chemistry has seen a surge in the use of organocatalysis and other advanced catalytic systems to construct heterocyclic scaffolds like pyrazoles. These methods often provide milder reaction conditions, enhanced selectivity, and access to complex molecular architectures.

Organocatalytic approaches have been successfully employed for the asymmetric synthesis of pyrazolone (B3327878) derivatives. For instance, the use of hydroquinine-derived bifunctional squaramide as an organocatalyst facilitates the domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. This process yields oxazolidino spiropyrazolinones in good yields with high enantioselectivity. rsc.org Although not directly synthesizing this compound, these methodologies showcase the potential of organocatalysis in creating stereochemically rich pyrazole-containing structures.

Beyond organocatalysis, various metal-based catalytic systems have been developed for pyrazole synthesis. Iron-catalyzed reactions of diarylhydrazones with vicinal diols provide a regioselective route to 1,3,5-substituted pyrazoles. organic-chemistry.org Similarly, rhodium-catalyzed multicomponent reactions involving enaminones, hydrazine hydrochlorides, and alkynes can produce fused tricyclic pyrazole systems. rsc.org Another innovative approach involves visible light photoredox catalysis, which enables the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions, using air as the terminal oxidant. organic-chemistry.org The synthesis of this compound and its derivatives can be achieved through multicomponent reactions using p-tolylhydrazine as a key starting material, often facilitated by novel catalysts. For example, a tannic acid-functionalized silica-coated Fe₃O₄ nanoparticle system has been used as a green, magnetically separable catalyst for the three-component reaction of azo-linked aldehydes, malononitrile, and p-tolylhydrazine to create 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov

Table 1: Modern Catalytic Systems in Pyrazole Synthesis

Catalytic System Reactants Product Type Reference
Hydroquinine-derived squaramide N-Boc pyrazolinone ketimines, γ-hydroxyenones Oxazolidino spiropyrazolinones rsc.org
Iron catalyst Diarylhydrazones, Vicinal diols 1,3,5-substituted pyrazoles organic-chemistry.org
Rhodium catalyst Enaminones, Hydrazine hydrochloride, Alkynes Fused tricyclic pyrazoles rsc.org
Visible light photoredox catalyst Hydrazine, Michael acceptors Polysubstituted pyrazoles organic-chemistry.org
Fe₃O₄@SiO₂@Tannic acid Azo-linked aldehydes, Malononitrile, p-Tolylhydrazine 5-Amino-pyrazole-4-carbonitriles nih.gov
Pd(II) complex (MATYPd) Aldehydes, Malononitrile, Phenylhydrazine Pyrazole-4-carbonitrile derivatives acs.org

Functionalization and Derivatization Strategies of this compound

The this compound scaffold is a versatile platform for further chemical modification. Its functionalization allows for the introduction of diverse chemical motifs, leading to the creation of novel derivatives with tailored properties. Strategies include oxidative couplings, direct substitution on the pyrazole ring, and the formation of nitrile adducts.

Oxidative Dehydrogenative Couplings

Oxidative dehydrogenative coupling represents a powerful and atom-economical method for forming new bonds. In the context of pyrazol-5-amines, this strategy has been effectively used to synthesize complex heterocyclic structures. A notable application is the selective formation of azopyrrole derivatives from pyrazol-5-amines. acs.orgnih.gov

Two distinct pathways have been developed for this transformation. The first involves an iodine-mediated reaction that concurrently installs a C-I bond and an N-N bond through an intermolecular iodination and oxidation process. nih.govacs.org The second pathway utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines, which directly yields azopyrroles without iodination. nih.govacs.org These reactions demonstrate how controlling the catalytic system can selectively lead to different highly functionalized heteroaromatic azo compounds. acs.org For example, a series of substituted pyrazol-5-amines were successfully converted into the corresponding heteroaryl azo compounds through these oxidative dehydrogenative coupling methods. nih.gov

Table 2: Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

Starting Pyrazol-5-amine Catalytic System Product Type Key Transformation Reference
Substituted Pyrazol-5-amines I₂ / TBHP Iodo-substituted azopyrroles C-I and N-N bond formation nih.govacs.org
Substituted Pyrazol-5-amines Copper(I) catalyst Azopyrroles N-N bond formation nih.govacs.org

Introduction of Diverse Substituents onto the Pyrazole Ring

The pyrazole ring of this compound and its analogues is amenable to the introduction of a wide range of substituents at its carbon positions (C3, C4, and C5), allowing for fine-tuning of the molecule's properties. The nucleophilic and electrophilic nature of different positions on the pyrazole ring dictates the strategy for functionalization. encyclopedia.pub

One advanced method is the vinylogous functionalization of 4-alkylidene-5-aminopyrazoles. This reaction involves the vinylogous addition of 4-alkenyl-5-aminopyrazoles, derived from the condensation of 5-aminopyrazoles with cyclic ketones, to electrophiles like alkyl trifluoropyruvates. beilstein-journals.orgbeilstein-archives.org Specifically, 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine has been used as a precursor in these reactions to generate highly functionalized tertiary alcohols bearing both a pyrazole ring and a trifluoromethyl group. beilstein-journals.orgbeilstein-journals.org

Another strategy is the direct C-H functionalization of the pyrazole core. Laccase-mediated C-4 arylation of 5-aminopyrazoles with catechols provides a green and efficient method for introducing aryl groups at the C4 position. A notable example is the synthesis of 4-(5-amino-1,3-di-p-tolyl-1H-pyrazol-4-yl)benzene-1,2-diol. nih.gov Furthermore, synthetic routes have been developed to install functionalized side chains at the C3 and C5 positions by starting with protected alkynols and acid chlorides, which react with hydrazine to form the pyrazole nucleus. acs.org This allows for the creation of pyrazole-based ligands with specific coordinating properties.

Table 3: Strategies for Introducing Substituents onto the Pyrazole Ring

Position Functionalization Method Precursor Introduced Substituent/Moiety Reference
C4 Vinylogous Addition 4-Alkylidene-5-aminopyrazoles Homoallylic trifluoromethyl carbinols beilstein-journals.orgbeilstein-archives.org
C4 Laccase-mediated Arylation 5-Aminopyrazoles and Catechols Di-hydroxyphenyl group nih.gov
C3/C5 Cyclization/Functionalization Protected Alkynols, Acid Chlorides Alkyl, aryl, and functionalized side chains acs.org

Formation of Carbonitrile Derivatives

The introduction of a carbonitrile group, typically at the C4 position, is a common and valuable derivatization of 5-aminopyrazoles. The resulting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are important intermediates, particularly in the development of agrochemicals. scirp.org

Several synthetic protocols exist for the efficient synthesis of these carbonitrile derivatives. A straightforward one-step synthesis involves the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine, such as p-tolylhydrazine, in a suitable solvent like ethanol. This method demonstrates high regioselectivity, exclusively yielding the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer. scirp.org

Multicomponent reactions offer a highly efficient route to these compounds. A green protocol utilizing sodium p-toluenesulfonate (NaPTS) as a catalyst in an aqueous medium facilitates the three-component cyclocondensation of phenylhydrazine, an aldehyde, and malononitrile. mdpi.com Another innovative approach employs a magnetically separable and reusable catalyst, Fe₃O₄@SiO₂@Tannic acid, for the mechanochemical three-component reaction of azo-linked aldehydes, malononitrile, and hydrazines like p-tolylhydrazine, producing the desired pyrazole-4-carbonitriles in high yields. nih.gov Furthermore, the synthesis can be accelerated using ultrasonic irradiation in the presence of a palladium(II)-thiazole complex as a catalyst, highlighting the diverse catalytic options available for this transformation. acs.org

Table 4: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Method Reactants Catalyst/Conditions Key Features Reference
One-step Cyclization (Ethoxymethylene)malononitrile, Aryl hydrazine Ethanol, Reflux High regioselectivity scirp.org
Three-component Reaction Phenylhydrazine, Aldehyde, Malononitrile Sodium p-toluenesulfonate (NaPTS), Aqueous medium Green protocol, Fast reaction mdpi.com
Three-component Reaction Azo-linked aldehyde, Malononitrile, p-Tolylhydrazine Fe₃O₄@SiO₂@Tannic acid, Mechanochemical Green, reusable magnetic catalyst nih.gov
Three-component Reaction Aldehyde, Malononitrile, Phenylhydrazine Pd(II)-thiazole complex, Ultrasonic irradiation Short reaction time, High efficiency acs.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 P Tolyl 1h Pyrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-(p-tolyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho and meta coupling. The methyl protons of the tolyl group would present as a singlet further upfield (around δ 2.3-2.5 ppm). The protons on the pyrazole (B372694) ring would have characteristic chemical shifts, and the amine (NH₂) protons would likely appear as a broad singlet, the position of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The aromatic carbons of the tolyl group and the pyrazole ring would resonate in the downfield region (typically δ 100-150 ppm). The methyl carbon of the tolyl group would be found in the upfield region (around δ 20-25 ppm). The specific chemical shifts of the pyrazole ring carbons are crucial for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole-CH 7.5 - 7.8 138 - 142
Pyrazole-CH 5.8 - 6.2 95 - 100
Amine-NH₂ Broad, variable -
Tolyl-CH (ortho to N) 7.3 - 7.6 129 - 131
Tolyl-CH (meta to N) 7.1 - 7.3 120 - 125
Tolyl-C (ipso) - 135 - 140
Tolyl-C (para) - 130 - 135
Tolyl-CH₃ 2.3 - 2.5 20 - 22
Pyrazole-C-NH₂ - 150 - 155

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also give a characteristic signal, typically in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Methyl (C-H) Stretch 2850 - 2960
Aromatic (C=C) Stretch 1450 - 1600
Pyrazole Ring Stretch ~1500 - 1600
C-N Stretch 1250 - 1350

Note: The data in this table is based on typical ranges for these functional groups and serves as an illustrative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of the π-π* transitions within the pyrazole and tolyl ring systems. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula (C₁₀H₁₁N₃). The mass spectrum would also show a fragmentation pattern that is characteristic of the molecule's structure. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight. Common fragmentation pathways could involve the loss of the tolyl group, the amine group, or cleavage of the pyrazole ring, providing valuable structural information.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ion Proposed Structure Expected m/z
[M]⁺ C₁₀H₁₁N₃⁺ 173
[M - CH₃]⁺ C₉H₈N₃⁺ 158
[M - NH₂]⁺ C₁₀H₉N₂⁺ 157
[C₇H₇]⁺ Tolyl cation 91

Note: The fragmentation pattern is a prediction and can vary based on the ionization method used.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₀H₁₁N₃), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these calculated values to confirm the empirical and molecular formula of the synthesized compound.

Interactive Data Table: Elemental Analysis Data

Element Theoretical (%) Found (%) (Illustrative)
Carbon (C) 69.34 69.31
Hydrogen (H) 6.40 6.42

Note: The "Found" values are for illustrative purposes to demonstrate the expected agreement with theoretical values.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the planarity of the pyrazole and tolyl rings and the orientation of the amine group.

Computational Chemistry and Theoretical Investigations of 1 P Tolyl 1h Pyrazol 5 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in correlating theoretical data with experimental findings from techniques like FT-IR, NMR, and UV-Vis spectroscopy. researchgate.netresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule at its lowest energy state. For pyrazole analogs, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.netaip.org Studies on various pyrazole derivatives reveal that the core conjugated structure formed by the pyrazole and adjacent rings is generally robust and not significantly affected by different substituents on the phenyl rings. researchgate.net In one study on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, DFT was used for conformational analysis, with results showing excellent agreement with experimental data. nih.gov This foundational analysis is crucial as the geometric structure directly influences the molecule's electronic properties and biological activity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.govmdpi.com

DFT calculations are widely employed to determine the energies of these orbitals for pyrazole derivatives. researchgate.netaip.orgeurjchem.com For instance, in studies of thiophene-based pyrazole amides, the charge density of the HOMO is often localized on the pyrazole ring, while the LUMO's charge distribution is on the substituted thiophene (B33073) ring. mdpi.com This separation of orbitals facilitates charge transfer, which is a desirable property for applications in nonlinear optics (NLO). nih.gov The HOMO-LUMO energy gap can be tailored by introducing different substituents to the pyrazole scaffold. bohrium.com

Table 1: Example Frontier Orbital Data for Pyrazole Derivatives

Compound/Derivative Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
Pyrazole-benzoxadiazole derivative (4c) -2.56 -5.89 3.33 researchgate.net
Diethyl 1H-pyrazole-3,5-dicarboxylate -7.53 -1.15 6.38 nih.gov

Note: The values presented are illustrative and sourced from computational studies on different pyrazole analogs. The specific basis sets and methods used in the original studies can influence the exact values.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netaip.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas denote neutral potential.

For pyrazole derivatives, MEP analysis helps identify potential sites for intermolecular interactions. researchgate.net For example, in 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine, MEP maps suggest that the molecule has high chemical reactivity and facilitates intramolecular charge transfer. researchgate.net This analysis, combined with Mulliken charge distribution studies, provides a comprehensive picture of the molecule's electronic landscape and its potential interaction with biological targets. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational changes of molecules over time. eurasianjournals.com This computational technique complements static models from DFT by providing insights into how pyrazole derivatives interact with their environment, such as a solvent or a biological receptor. eurasianjournals.combohrium.com

In drug design, MD simulations are frequently used after molecular docking to assess the stability of a ligand-protein complex. rsc.orgrsc.orgnih.gov For a series of pyrazole-based CDK2 inhibitors, MD simulations were used to validate the stability of the compounds within the enzyme's catalytic domain. rsc.org Similarly, simulations of pyrazole-carboxamide derivatives bound to carbonic anhydrase receptors revealed good stability, with only minor conformational changes over a 50-nanosecond period. nih.gov These simulations confirm that the binding mode predicted by docking is maintained over time, providing stronger evidence for the proposed mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscite.ai Both 2D and 3D-QSAR models have been developed for various pyrazole analogs to predict their efficacy as anticancer, anti-inflammatory, or enzyme inhibitory agents. eurjchem.comshd-pub.org.rsnih.gov

A typical QSAR study involves calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive model. eurjchem.com The robustness and predictive power of these models are evaluated using statistical parameters like the correlation coefficient (r²), the leave-one-out cross-validation coefficient (Q²), and external validation. scite.aieurjchem.com For example, a QSAR model developed for pyrazole derivatives with antiproliferative activity against a human colorectal adenocarcinoma cell line showed high predictive power with an r² of 0.9395 and a Q² of 0.8744. researchgate.neteurjchem.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that visualize how steric and electrostatic fields of the molecule influence its activity. rsc.orgshd-pub.org.rs These maps provide crucial guidance for designing new, more potent analogs by indicating where bulky groups, electron-donating groups, or electron-withdrawing groups might enhance biological activity. nih.govplos.org

Table 2: Statistical Validation of a QSAR Model for Antiproliferative Pyrazole Analogs

Parameter Description Value Source
Squared Correlation Coefficient 0.9395 eurjchem.comeurjchem.com
Leave-One-Out Cross-Validation Coefficient 0.8744 eurjchem.comeurjchem.com

| External Validation r² | Predictive power on an external test set | 0.9488 | researchgate.neteurjchem.com |

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) path connects these stationary points, revealing the step-by-step transformation of the reactants into products. smu.edu

A detailed analysis can partition the reaction mechanism into distinct phases: a contact phase (van der Waals interactions), a preparation phase (reactants adjust conformationally), a transition state phase (bond breaking/formation occurs), a product adjustment phase, and a separation phase. smu.edu

Prediction of Spectroscopic Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for the theoretical investigation of molecular structures and the prediction of their spectroscopic properties. For 1-(p-tolyl)-1H-pyrazol-5-amine and its analogs, these computational methods provide deep insights into their electronic and structural characteristics, often showing excellent agreement with experimental data. nih.govresearchgate.net Theoretical calculations allow for the prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which are crucial for structural elucidation and understanding the molecule's behavior. nepjol.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, frequently employed within DFT calculations, has proven effective in calculating the NMR shielding constants, which are then converted into chemical shifts. researchgate.netresearchgate.net These predictions are invaluable for assigning signals in complex experimental spectra and for verifying molecular structures. nepjol.infomdpi.com

For pyrazole derivatives, studies have shown a strong correlation between computed and experimental NMR data. mdpi.com For instance, in the computational analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, a complex analog, the predicted proton and carbon environments align well with the signals observed in spectra recorded in DMSO-d₆. nepjol.info The ¹H NMR spectrum analysis confirmed the presence of the imine proton and aromatic protons, while ¹³C NMR identified distinctive signals for the pyrazole ring carbons. nepjol.info

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Pyrazole Analog Theoretical values are often calculated relative to a standard (e.g., TMS) and may be scaled for better comparison with experimental data.

Proton Assignment Experimental δ (ppm) nepjol.info Calculated δ (ppm)
Imine (-CH=N-) 8.85 (s) Typically predicted in this region
Phenyl group (multiplet) 7.55–7.40 (m) Consistent with aromatic protons
Pyrazole Ring Protons Varies Varies based on substitution
p-Tolyl Protons Varies Consistent with aromatic protons

Note: Specific calculated values for this exact analog require dedicated computational runs, but literature on similar compounds confirms the predictive power of the methods. researchgate.netmdpi.com

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in experimental FT-IR spectra. By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)), the vibrational frequencies and their corresponding IR intensities can be calculated. nih.govresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

For pyrazole derivatives, DFT calculations have successfully predicted characteristic vibrational bands. For example, in an analog of this compound, IR analysis identified bands for C=N, aromatic C=C, N-H, and C-H stretching and bending modes, which were consistent with the compound's functional groups as predicted by theoretical models. nepjol.inforesearchgate.net

Table 2: Selected Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹) for a Pyrazole Analog Calculated frequencies are typically scaled to improve correlation with experimental data.

Vibrational Mode Experimental Frequency (cm⁻¹) nepjol.info Calculated Frequency (cm⁻¹)
N-H Stretch ~3400-3300 Matches prediction for amine group
C-H Stretch (Aromatic) ~3100-3000 Matches prediction for aryl groups
C=N Stretch (Imine/Ring) ~1650-1580 Matches prediction for pyrazole/imine
C=C Stretch (Aromatic) ~1600-1450 Matches prediction for aryl rings

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities observed experimentally. nepjol.info The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). researchgate.net

For pyrazole analogs featuring extended conjugation, such as those linked to other aromatic systems, UV-Vis spectroscopy reveals transitions that are well-reproduced by TD-DFT calculations. nepjol.info For example, the analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine showed absorption maxima at 325 nm and 415 nm, indicating an extended conjugated system, a feature that can be explained by examining the molecule's frontier molecular orbitals. nepjol.infonepjol.info

Table 3: Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Pyrazole Analog

Solvent Experimental λ_max (nm) nepjol.info Calculated λ_max (nm) Major Transition Character
Methanol 325 Corresponds to calculated value π→π*

The synergy between these computational prediction methods and experimental spectroscopy provides a powerful approach for the comprehensive characterization of this compound and its derivatives, confirming their structures and elucidating their electronic properties. mdpi.com

Biological and Pharmacological Research of 1 P Tolyl 1h Pyrazol 5 Amine Derivatives

Broad Spectrum Biological Activities of Pyrazole (B372694) Derivatives

Derivatives of 1-(P-Tolyl)-1H-pyrazol-5-amine have demonstrated a remarkable range of biological activities, making them a focal point of interest in drug discovery. researchgate.netnih.gov The versatility of the pyrazole ring, combined with the structural modifications possible through the amine group, has led to the development of compounds with potent and varied pharmacological profiles.

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. nih.govmdpi.com Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. Some compounds have exhibited significant anti-inflammatory effects, with some showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib (B62257) in preclinical models. mdpi.com For instance, pyrazoline derivatives bearing a benzenesulphonamide moiety have been synthesized and evaluated for their anti-inflammatory behavior. arabjchem.org In one study, a series of 1,3,5-substituted pyrazoline sulphonamides were synthesized, and five of these compounds showed high inhibition of nitric oxide (NO) production, a key mediator in inflammation. arabjchem.org Two compounds from this series exhibited the highest activity in a mouse ear edema model, indicating their potent in vivo anti-inflammatory effects. arabjchem.org

Compound TypeKey FindingsReference
Pyrazole aminesInhibition of COX-2 with IC₅₀ values ranging from 0.8–2.1 μM.
1,3,5-substituted pyrazoline sulphonamidesHigh inhibition of NO production and significant in vivo anti-inflammatory activity in a mouse ear edema model. arabjchem.org
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivativesOne compound exhibited anti-inflammatory activity comparable to indomethacin. nih.gov

Antimicrobial and Antibacterial Activity

The search for new antimicrobial agents has led to the exploration of this compound derivatives. These compounds have shown promise against a variety of microbial and bacterial strains. researchgate.netresearchgate.netijrar.org For example, a derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM), was synthesized and characterized, with its structure suggesting potential biological activity due to its extended conjugation. researchgate.netresearchgate.netresearchgate.net In vitro evaluations have revealed that certain pyrazole derivatives possess antimicrobial properties against various pathogens, with some showing Minimum Inhibitory Concentration (MIC) values in the range of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. Another study reported the synthesis of 1-isonicotinoyl-3'-methyl-5-aryl-1'-p-tolyl-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5'(4'H)-one derivatives, which were evaluated for their antibacterial activity. ijrar.org

Compound/DerivativeActivityStrainsReference
Pyrazole aminesMIC values of 8–32 μg/mLStaphylococcus aureus, Escherichia coli
1-isonicotinoyl-3'-methyl-5-aryl-1'-p-tolyl-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5'(4'H)-oneAntibacterial activityGram-positive and Gram-negative bacteria ijrar.org
2-chloro-3-((3-(p-tolyl)-1H-pyrazol-5-yl)amino)naphthalene-1,4-dioneAntimicrobial activityEscherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger kpi.ua

Anticancer and Antitumor Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds. ekb.egrjpbcs.com Research has indicated that these derivatives can exhibit significant anticancer properties, including the ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which incorporated a p-tolyl-pyrazolone moiety, revealed potent anticancer activity. One such compound, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (5a), exhibited strong anticancer activity against hepatic, prostate, and colon cancer cell lines, with IC₅₀ values more potent than the standard drug doxorubicin (B1662922) in some cases. nih.gov Another study reported that 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one showed significant inhibition of MCF-7 breast cancer and Hep-G2 liver cancer cell lines. ekb.eg

CompoundCancer Cell LineActivityReference
7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (5a)HepG-2 (hepatic), PC-3 (prostate), HCT-116 (colon)IC₅₀: 0.3, 6.6, and 7 µM, respectively nih.gov
6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-oneMCF-7 (breast), Hep-G2 (liver)77% and 63% inhibition, respectively ekb.eg
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine derivativesVarious cancer cell linesInhibition of tumor growth and induction of apoptosis

Antifungal Activity

Several derivatives of this compound have been evaluated for their antifungal properties. researchgate.netresearchgate.net The structural diversity of these compounds allows for the targeting of various fungal pathogens. For example, a series of 1-isonicotinoyl-3'-methyl-5-aryl-1'-p-tolyl-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5'(4'H)-ones were screened for their antifungal activity against Candida albicans, Mucor species, Rhizopus species, and Aspergillus niger. ijrar.org The results indicated that derivatives with methoxyphenyl and methylphenyl substituents at the C-5 position of the pyrazoline ring showed potent activity against all the tested fungal strains. ijrar.org Another study focused on novel N-(1H-Pyrazol-5-yl)nicotinamide derivatives, with some compounds exhibiting good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov

Compound TypeFungal StrainsKey FindingsReference
1-isonicotinoyl-3'-methyl-5-aryl-1'-p-tolyl-4,5-dihydro-1H,1'H-3,4'-bipyrazol-5'(4'H)-oneCandida albicans, Mucor species, Rhizopus species, Aspergillus nigerDerivatives with methoxyphenyl and methylphenyl substituents at C-5 of the pyrazoline ring showed potent activity. ijrar.org
N-(1H-Pyrazol-5-yl)nicotinamide derivativesSclerotinia sclerotiorum, Valsa maliSome compounds exhibited good fungicidal activity. nih.gov

Antioxidant Properties

The antioxidant potential of this compound derivatives has been a subject of scientific investigation. nih.govnih.gov These compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. Phenyl-pyrazolone derivatives, which are structurally related, have been shown to possess antioxidant properties. mdpi.com In one study, a series of novel thienyl-pyrazoles were synthesized, and their antioxidant activities were evaluated. The compound 5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole demonstrated notable antioxidant potential. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov

Compound/DerivativeAntioxidant Activity AssayKey FindingsReference
1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amineIn vitro free radical scavengingShown to exhibit significant antioxidant properties.
5-(3-Methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleNot specifiedDemonstrated notable antioxidant potential. nih.gov
Phenyl-pyrazolone derivativesDPPH/DMPO radical scavengingDisplayed antioxidant properties. mdpi.com

Enzyme Inhibition Studies (e.g., p38 kinase, cannabinoid receptors, COX-2)

Derivatives of this compound have been studied for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects. nih.govresearchgate.net For instance, some pyrazole amine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation, with IC₅₀ values in the low micromolar range. Pyrido[2,3-d]pyrimidine derivatives containing a p-tolyl-pyrazolone moiety have been identified as multi-targeted kinase inhibitors. nih.gov Specifically, compound 5a from this series showed promising inhibitory activity against PDGFRβ, EGFR, and CDK4/cyclin D1 kinases. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), with some newly synthesized compounds showing effective inhibition of human CA isoforms I and II (hCA I and hCA II). nih.gov

Derivative ClassTarget Enzyme(s)Key FindingsReference
Pyrazole aminesCOX-2IC₅₀ values of 0.8–2.1 μM.
Pyrido[2,3-d]pyrimidinesPDGFRβ, EGFR, CDK4/cyclin D1Promising inhibitory activity at 50 and 100 µM concentrations. nih.gov
Pyrazole derivativesCarbonic Anhydrases (hCA I, hCA II)Effective inhibition with Kᵢ values in the nanomolar range. nih.gov
Pyrazole derivativesAcetylcholinesterase (AChE)Inhibition with Kᵢ values ranging from 48.94 ± 9.63 to 116.05 ± 14.95 μM. researchgate.net

Other Pharmacological Activities (e.g., Antidiabetic, Antidepressant, Analgesic, Antitubercular, Antiviral, Neuroprotective)

The versatility of the pyrazole scaffold has prompted investigations into a wide array of pharmacological activities for its derivatives, including those of this compound. These studies have unveiled potential therapeutic applications across various disease domains.

Antidiabetic Activity: Pyrazole derivatives have emerged as promising candidates for the management of diabetes. researchgate.net Some have been found to inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption. mdpi.comfrontiersin.org For instance, certain pyrazole-based Schiff bases demonstrated higher inhibitory effects on these enzymes compared to the standard drug, acarbose. mdpi.com Another study highlighted acyl pyrazole sulfonamides as potent α-glucosidase inhibitors, with some compounds showing significantly lower IC50 values than acarbose. frontiersin.org

Antidepressant and Analgesic Activities: The pyrazole nucleus is a key component in many centrally-acting agents. ijpsr.comvietnamjournal.ru Research has demonstrated that pyrazole derivatives can possess significant antidepressant and analgesic properties. nih.govnih.govarkat-usa.org Some novel pyrazole derivatives have shown analgesic activity comparable to standard drugs like diclofenac and indomethacin. ijpsr.comarkat-usa.org Furthermore, certain pyrazoline derivatives have exhibited antidepressant-like effects in preclinical models. nih.govdergipark.org.trnih.gov In silico studies suggest that these compounds may act as selective serotonin (B10506) reuptake inhibitors (SSRIs). bohrium.comorientjchem.org

Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutic agents. bohrium.comnih.gov Pyrazole derivatives have shown considerable promise in this area. chemmethod.comthieme-connect.comjapsonline.com Several studies have reported that novel pyrazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis strains. chemmethod.comthieme-connect.com For example, some 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives displayed antitubercular activity comparable to the reference drug isoniazid. thieme-connect.com

Antiviral Activity: The broad-spectrum antiviral potential of pyrazole derivatives is well-documented. rsc.orgekb.egdoaj.org They have been investigated against a range of viruses, including coronaviruses and Newcastle disease virus. rsc.orgnih.gov Adamantane-pyrazole derivatives, for instance, have been shown to be effective against the Foot and Mouth Disease Virus. ekb.egdoaj.org Molecular docking studies suggest that these compounds can bind to key viral proteins, inhibiting viral replication. rsc.orgdoaj.org

Neuroprotective Activity: Pyrazole derivatives are being explored for their potential to protect neurons from damage in neurodegenerative diseases. nih.govresearchgate.netacgpubs.org Their neuroprotective effects may be attributed to their antioxidant and anti-inflammatory properties, as well as their ability to inhibit enzymes like acetylcholinesterase (AChE). mdpi.comacgpubs.org Some pyrazole-based Schiff bases have shown a high inhibitory effect on AChE, suggesting their potential in managing conditions like Alzheimer's disease. mdpi.com

Structure-Activity Relationship (SAR) Studies on Pyrazole-5-amine Derivatives

The biological effects of pyrazole-5-amine derivatives are intrinsically tied to their molecular structure. Structure-Activity Relationship (SAR) studies are essential for deciphering how different chemical features of these molecules contribute to their pharmacological actions and for guiding the design of more potent and selective compounds. nih.govscirp.orgnih.gov

Influence of Substituents on Biological Efficacy

The type and placement of chemical groups (substituents) on the pyrazole and the N-phenyl rings are critical in dictating the biological effectiveness of these compounds. ijrpr.comresearchgate.net The electronic and steric characteristics of these substituents significantly impact the molecule's interaction with biological targets. ijrpr.comresearchgate.net

For instance, in a series of pyrazole derivatives evaluated for anticancer activity, the nature of the substituent on the pyrazole ring was found to be crucial. globalresearchonline.net Similarly, studies on pyrazole derivatives as inhibitors of CYP2E1, an important enzyme in drug metabolism, revealed that the introduction of a methyl group at specific positions on the pyrazole ring improved binding affinity, while substitution at other positions blocked it. nih.gov The fusion of a second ring to the pyrazole, such as a benzene (B151609) or cyclohexane (B81311) ring, has been shown to significantly increase affinity for certain targets, likely due to favorable hydrophobic interactions. nih.gov

The substitution pattern on the aryl ring attached to the pyrazole nucleus also leads to distinct effects, influencing properties like lipophilicity, binding affinity to receptors, and metabolic stability. ijrpr.com For example, in a study of pyrazole derivatives as trypanocidal agents, the presence of bromo, chloro, and methyl substituents in the para-position of the 1-aryl-1H-pyrazole-imidazoline derivatives increased their potency. nih.gov

Conformational Analysis and Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, is a key factor in its ability to bind to a biological target. The orientation of the p-tolyl group relative to the pyrazole ring in this compound derivatives can significantly affect how the molecule fits into the active site of an enzyme or receptor. An optimal conformation presents the key interacting groups in the most favorable orientation for binding, thereby enhancing the compound's biological activity.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational method that predicts how a small molecule (ligand) binds to a larger molecule like a protein. nih.govtandfonline.com This technique provides crucial insights into the binding modes and affinities of drug candidates, helping to rationalize their biological activities. mdpi.comrsc.orgrsc.orgnih.gov

Ligand-Target Binding Affinity

Molecular docking studies have been widely used to estimate the binding affinities of pyrazole derivatives to various biological targets. mdpi.comnih.gov The binding affinity is often represented by a docking score or binding energy, where a more negative value generally indicates a stronger and more stable interaction. For example, in the design of pyrazole-3-one derivatives as antidiabetic agents, docking studies helped in prioritizing compounds for synthesis based on their predicted binding scores. nih.gov Similarly, for pyrazole derivatives targeting the rearranged during transfection (RET) kinase, the predicted binding free energy was calculated to understand the stability of the ligand-protein complex. nih.gov

Identification of Key Binding Interactions

Beyond predicting how strongly a molecule binds, molecular docking also identifies the specific interactions that hold the ligand in the receptor's binding site. These interactions are fundamental to the compound's biological function. nih.gov

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the amine group are capable of forming hydrogen bonds with amino acid residues in the target protein. For instance, docking studies of pyrazole derivatives with the enzyme carbonic anhydrase have shown hydrogen bonding with key residues like Thr199. tandfonline.com

Hydrophobic Interactions: The nonpolar regions of the pyrazole derivatives, such as the p-tolyl group, often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are crucial for anchoring the ligand correctly within the active site. nih.gov

Pi-Pi Stacking: The aromatic pyrazole and phenyl rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the active site. nih.gov For example, the pyrazole ring of certain drugs forms a π–π interaction with a tryptophan residue in their target protein, which is essential for binding. nih.gov

The table below provides a summary of research findings on the pharmacological activities of this compound derivatives.

Pharmacological ActivityKey FindingsResearch Focus
Antidiabetic Inhibition of α-amylase and α-glucosidase. mdpi.comfrontiersin.orgEnzyme Inhibition
Antidepressant/Analgesic Activity comparable to standard drugs; potential SSRI mechanism. ijpsr.comnih.govnih.govarkat-usa.orgbohrium.comorientjchem.orgCNS Effects
Antitubercular Significant in vitro activity against Mycobacterium tuberculosis. chemmethod.comthieme-connect.comInfectious Diseases
Antiviral Efficacy against various viruses, including coronaviruses. rsc.orgnih.govInfectious Diseases
Neuroprotective Inhibition of acetylcholinesterase; antioxidant properties. mdpi.comacgpubs.orgNeurodegenerative Diseases

The following table illustrates the influence of different substituents on the biological efficacy of pyrazole derivatives.

Substituent PositionType of SubstituentEffect on Biological EfficacyReference
Pyrazole RingMethyl groupImproved binding affinity to CYP2E1 nih.gov
N-Aryl Group (para-position)Bromo, Chloro, MethylIncreased trypanocidal potency nih.gov
Pyrazole RingFusion of benzene/cyclohexane ringSignificantly increased affinity for some targets nih.gov

This table details the key binding interactions identified through molecular docking studies of pyrazole derivatives.

Type of InteractionInteracting GroupsTarget ResiduesSignificance
Hydrogen Bonding Pyrazole nitrogens, Amine groupThr199, Asp86, Lys89Anchoring the ligand in the active site. tandfonline.comrsc.org
Hydrophobic Interactions p-Tolyl group, other nonpolar regionsNonpolar amino acidsStability of the ligand-receptor complex. nih.gov
Pi-Pi Stacking Pyrazole ring, Phenyl ringTryptophan, PhenylalanineEssential for binding affinity. nih.gov

In Silico Screening and Drug Design

The development of novel therapeutic agents derived from this compound has been significantly accelerated by computational methods. In silico screening and drug design play a pivotal role in identifying promising candidates and elucidating their potential interactions with biological targets before their actual synthesis. These approaches save considerable time and resources by prioritizing compounds with higher probabilities of success.

Molecular docking is a frequently employed technique to predict the binding affinity and orientation of a ligand within the active site of a target protein. For instance, in the development of anticancer agents, derivatives are often docked into the ATP-binding site of protein kinases like the Epidermal Growth-Factor Receptor (EGFR). Computational studies on thiazolyl-pyrazole derivatives revealed promising binding affinities against the EGFR kinase active site, with some compounds showing binding energies as low as -3.4 kcal/mol. d-nb.info This suggests a strong potential for these molecules to act as inhibitors. Similarly, docking studies of pyrazole derivatives against the Tobacco Mosaic Virus (TMV) coat protein (PDB code: 2OM3) have been used to rationalize their antiviral activity, showing that the pyrazole amide moiety can be tightly embedded in the binding sites. mdpi.com

Another powerful in silico tool is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method is used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives, 3D-QSAR studies were performed to understand their potential as C-C chemokine receptor type 1 (CCR1) antagonists. nih.gov By generating CoMFA models, researchers identified favorable structural regions for high-affinity binding, which is crucial for designing more potent and selective inhibitors for inflammatory diseases. nih.gov These computational models highlight the importance of specific structural features, such as the placement of hydrogen bond donors and acceptors, in achieving desired biological activity. nih.govacs.org

Preclinical Evaluation of Derivative Efficacy

Following computational design and synthesis, derivatives of this compound undergo rigorous preclinical evaluation using a variety of in vitro biological assays to determine their efficacy and spectrum of activity. These assays are fundamental in quantifying the biological effects of the compounds on specific cell lines, pathogens, or enzymes.

A significant area of investigation is the anticancer activity of these derivatives. Numerous studies have utilized the MTT assay to assess the cytotoxicity of newly synthesized compounds against various human carcinoma cell lines. For example, certain pyrazolone (B3327878) derivatives have been tested against liver (HepG-2), prostate (PC-3), and colon (HCT-116) cancer cell lines, demonstrating dose-dependent anticancer activities. rjpbcs.com The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Some pyrazolone derivatives have shown significant antitumor activity, with IC50 values indicating high potency. rjpbcs.com

The antimicrobial properties of these compounds are also extensively studied. Derivatives are screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). For example, novel pyrazole derivatives incorporating a thiophene (B33073) moiety have shown significant activity against multidrug-resistant pathogens, with one of the most active derivatives exhibiting MIC values ranging from 0.22 to 0.25 μg/mL. acs.org Similarly, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives have demonstrated good antifungal activity against Aspergillus niger. nih.gov

Other in vitro assays include enzyme inhibition studies. Pyrazole derivatives have been evaluated as inhibitors of various enzymes, such as 15-lipoxygenase (15-LOX), a key enzyme in inflammation. nih.gov The inhibitory activity is often determined using spectrophotometric methods, and the results can reveal potent and selective inhibitors.

Derivative TypeAssay TypeTargetKey FindingsReference
Pyrazolone DerivativesMTT AssayHepG-2, PC-3, HCT-116 cancer cellsDose-dependent anticancer activity; some compounds showed significant antitumor effects. rjpbcs.com
Thiazolyl-Pyrazole DerivativesCytotoxicity AssayHepG-2 cancer cellsCompounds showed activities close to the standard drug Doxorubicin. d-nb.info
Pyrazole-Thiophene DerivativesMIC/MBC/MFC AssayMultidrug-resistant bacteriaPotent activity with MIC values as low as 0.22 μg/mL. acs.org
2-Pyrazolyl-Thiazole DerivativesAntifungal AssayAspergillus nigerGood antifungal activity, comparable to the reference drug Ravuconazole. nih.gov
3-(2-Naphthyl)-1-phenyl-1H-pyrazole DerivativesEnzyme Inhibition15-Lipoxygenase (15-LOX)Potent antioxidant and 15-LOX inhibitory activity. nih.gov
Pyrazole Amide DerivativesAntiviral BioassayTobacco Mosaic Virus (TMV)Promising antiviral activity in vitro at 500 μg/mL. mdpi.com

Promising candidates identified through in vitro screening are advanced to preclinical evaluation in in vivo models to assess their efficacy and pharmacological properties in a whole living organism. These animal models are crucial for understanding how the derivatives behave in a complex biological system.

A common in vivo model for evaluating anti-inflammatory activity is the carrageenan-induced rat paw edema model. nih.gov In this assay, inflammation is induced by injecting carrageenan into the rat's paw, and the ability of the test compound to reduce the resulting swelling is measured over time. Several pyrazole derivatives have demonstrated significant anti-inflammatory effects in this model, with some showing potency comparable to or greater than standard drugs like ibuprofen (B1674241) or diclofenac. nih.gov Another model used for chronic inflammation is the cotton pellet-induced granuloma model in rats, which has also been used to confirm the anti-inflammatory potential of novel pyrazolyl derivatives. nih.gov

For antiviral evaluation , particularly against plant viruses like the Tobacco Mosaic Virus (TMV), in vivo tests are conducted on host plants. The curative, protective, and inactivation effects of the compounds are assessed. For example, pyrazole amide derivatives have been shown to possess promising activity against TMV in vivo on Nicotiana tabacum L. plants, indicating their potential as agrochemical agents. mdpi.com

Understanding the molecular mechanism of action is critical for the rational design and optimization of drug candidates. For biologically active derivatives of this compound, various investigations are undertaken to identify their specific molecular targets and the pathways they modulate.

For derivatives showing anticancer activity , studies often focus on their ability to inhibit key signaling proteins involved in cancer cell proliferation and survival. Molecular docking studies have suggested that many pyrazole derivatives target protein kinases, such as Epidermal Growth Factor Receptor (EGFR). d-nb.info By binding to the ATP-binding pocket of the kinase domain, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

In the case of antimicrobial derivatives , the mechanism can involve the inhibition of essential bacterial enzymes. For instance, certain pyrazole-thiophene hybrids have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). acs.org DNA gyrase is crucial for bacterial DNA replication, and its inhibition leads to bacterial death. DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital component for nucleotide synthesis. Inhibition of both targets provides a powerful and broad-spectrum antibacterial action. acs.org

For compounds with anti-inflammatory effects , the mechanism may involve the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are central to the inflammatory cascade. Other mechanisms include the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, which has been identified as a target for some pyrazole derivatives that also exhibit anti-inflammatory and analgesic properties. nih.gov Antagonism of chemokine receptors, such as CCR1, which plays a role in the recruitment of inflammatory cells, represents another investigated mechanism of action. nih.gov

Applications Beyond Medicinal Chemistry

Materials Science Applications

The pyrazole (B372694) moiety, particularly when functionalized as in 1-(p-tolyl)-1H-pyrazol-5-amine, serves as a robust building block for materials with interesting optical and electronic properties. ias.ac.inresearchgate.net

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a critical class of compounds in materials science due to their synthetic flexibility and the stability of their resulting metal complexes. nepjol.infoorientjchem.orgrasayanjournal.co.in this compound is an effective primary amine for creating pyrazole-derived Schiff bases. nepjol.infonepjol.info

These Schiff bases are excellent ligands, capable of coordinating with a variety of metal ions to form stable complexes. orientjchem.orgresearchgate.net The resulting metallo-organic materials have applications due to their inherent stability, coordination ability, and versatile electronic properties. mdpi.com For example, the Schiff base (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM) was synthesized with a 90% yield by reacting this compound with 1-phenyl-1H-pyrazole-4-carbaldehyde. nepjol.infonepjol.info The structural and electronic characteristics of such compounds, featuring an extended conjugated system, make them promising for various materials science applications. ias.ac.innepjol.infonepjol.info

Table 1: Synthesis of Pyrazole-Derived Schiff Base
Reactant 1Reactant 2ProductYieldSource
This compound1-phenyl-1H-pyrazole-4-carbaldehyde(E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine (PPM)90% nepjol.infonepjol.info

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com This property is crucial for applications in photonics, including frequency conversion and optical switching. youtube.comnih.gov Organic molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit significant NLO properties. nih.gov

Pyrazole derivatives are actively researched for their NLO capabilities. ias.ac.inresearchgate.net The conjugated π-electron system of the pyrazole ring is associated with promising NLO properties, including second-harmonic generation (frequency doubling). ias.ac.inrsc.org While direct NLO studies on this compound were not found in the search results, the closely related compound, 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine, is categorized as an Organic Non-Linear Optical (NLO) Material. ambeed.com Furthermore, research on other pyrazole derivatives, such as those incorporating thiophene (B33073), has demonstrated their potential for NLO applications. mdpi.com The synthesis of pyrene-based Schiff base derivatives has also led to materials with good NLO properties and optical limiting abilities. nih.gov This collective evidence suggests that materials derived from this compound are strong candidates for the development of new NLO materials.

Electroluminescent materials emit light in response to an electric current and form the basis of organic light-emitting diodes (OLEDs). Pyrazole-based materials have emerged as a promising class of compounds for such applications. rsc.orgrsc.orgresearchgate.net

Novel polymers incorporating pyrazole units into their main or side chains have been synthesized and shown to exhibit bright electroluminescence, often in the blue region of the spectrum. rsc.orgresearchgate.net These pyrazole-based polymers are considered promising for electroluminescent applications due to their light-emitting properties and stability. rsc.orgrsc.orgresearchgate.net The inherent photoluminescence of the pyrazole heterocyclic system makes it a valuable component in materials designed for electrophotography and other light-emitting technologies. ias.ac.in Although specific studies detailing the use of this compound in electroluminescent devices were not identified, the proven performance of the broader class of pyrazole-based polymers indicates a strong potential for its derivatives in this field. rsc.orgresearchgate.netresearchgate.net

Catalysis Applications

In catalysis, this compound primarily functions as a ligand that, upon coordination with a metal center, forms a catalytically active complex. The nitrogen atoms in the pyrazole ring are excellent donors, facilitating the formation of stable and versatile coordination complexes. mdpi.comeiu.edu

Pyrazole derivatives are extensively used as N-donor ligands to create metal complexes for homogeneous catalysis. mdpi.comnih.gov These ligands can form stable, multidentate coordination complexes with a wide range of transition metals. eiu.edu The resulting complexes have demonstrated significant catalytic activity in various chemical transformations, particularly oxidation reactions. mdpi.combohrium.comrsc.org

For example, copper(II) complexes with pyrazole-based ligands have shown excellent catalytic rates in the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.com Similarly, a novel Co(II)/pyrazole complex demonstrated high catalytic activity for the oxidation of catechol to o-quinone and 2-aminophenol (B121084) to 2-phenoxazinone under mild conditions. mdpi.com Other research has shown that copper(II) complexes of pyrazole-functionalized ligands can act as selective catalysts for the peroxidative conversion of styrene (B11656) to benzaldehyde. rsc.org The ability to tune the electronic and steric properties of the pyrazole ligand, for instance by using the p-tolyl group, allows for the optimization of the catalytic activity of the metal center. mdpi.com

Table 2: Catalytic Applications of Pyrazole-Based Coordination Complexes
Metal CenterLigand TypeCatalytic ReactionSource
Copper(II)Pyrazole-basedOxidation of catechol to o-quinone bohrium.com
Cobalt(II)PyrazoleOxidation of catechol and 2-aminophenol mdpi.com
Copper(II)Pyrazole-functionalized 1,3,5-triazopentadienePeroxidative oxidation of styrene to benzaldehyde rsc.org
Palladium(0)Pyrazolyl analogues of DPEphos/XantphosSuzuki–Miyaura cross-coupling mdpi.com

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. While this compound is a cornerstone for building ligands for metal-based catalysts, its direct application as an organocatalyst is not extensively documented in the reviewed literature. The catalytic utility of pyrazoles is most prominently realized through metal-ligand cooperation, where the pyrazole ligand works in concert with a metal center to facilitate bond activation and transformation. nih.gov In some protic pyrazole complexes, the pyrazole N-H group can act as an acid-base catalyst, but this typically occurs within the coordination sphere of a metal. nih.gov While the amine functionality in this compound could theoretically engage in organocatalytic cycles, such as enamine or iminium ion catalysis, this specific application remains a largely unexplored area based on the available research.

Agrochemical Applications

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to the wide range of biological activities exhibited by its derivatives. nih.gov The structural versatility of pyrazole compounds allows for the fine-tuning of their properties to target specific agricultural pests, including weeds, fungi, and insects. d-nb.infonih.govacs.org The introduction of a p-tolyl group at the N1 position of the pyrazole ring, as seen in this compound, is a common strategy in the design of new active ingredients.

Derivatives of pyrazole have shown significant potential as herbicides. tandfonline.com For instance, certain pyrazole ketone derivatives have been designed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated target for herbicides. acs.orgtandfonline.com Although some series of these compounds have shown low herbicidal activity at high application rates compared to commercial standards like topramezone, they provide a basis for further optimization. tandfonline.com Other studies have focused on pyrazole derivatives containing a benzoyl scaffold, which have demonstrated excellent pre- and post-emergence herbicidal activities with good crop safety for maize, cotton, and wheat. acs.org The combination of substituted pyrazoles with isothiocyanates has also yielded novel compounds with excellent herbicidal activities against various weeds. mdpi.com

In the realm of fungicides, pyrazole derivatives have been extensively researched and commercialized. d-nb.inforesearchgate.net The well-known fungicide pyraclostrobin (B128455) contains a pyrazole core, highlighting the importance of this heterocycle in controlling plant diseases. d-nb.info Research has shown that pyrazole derivatives can exhibit significant fungicidal activity against a range of plant pathogens. For example, derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have shown high inhibition rates against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. d-nb.inforesearchgate.net Similarly, novel pyrazole derivatives incorporating a 5-phenyl-2-furan structure have displayed significant activity against various fungi, particularly P. infestans. nih.gov Fluorinated pyrazole aldehydes have also demonstrated low-to-moderate antifungal activities against phytopathogenic fungi like Macrophomina phaseolina and Fusarium oxysporum. mdpi.com

The insecticidal properties of pyrazole derivatives are also well-documented. nih.govmdpi.comrsc.org The substructural units of pyrazole are widely used in the design of new insecticides. nih.gov For example, a series of pyrazole amide derivatives containing hydrazone substructures have shown notable control against a wide spectrum of insect pests, including Plutella xylostella, Helicoverpa armigera, and Culex pipiens pallens. nih.gov Furthermore, novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been synthesized and shown to have excellent insecticidal activities against lepidopteran pests. mdpi.com The design of novel diphenyl-1H-pyrazole derivatives with a cyano substituent has led to compounds with high larvicidal activity against Plutella xylostella, potentially acting as activators of the insect ryanodine (B192298) receptor. rsc.org

Table 1: Agrochemical Activity of Selected Pyrazole Derivatives

Compound Class Target Organism Activity Reference(s)
Pyrazole Ketone Derivatives Various Weeds Low herbicidal activity tandfonline.com
Pyrazole Benzoyl Derivatives Echinochloa crusgalli Excellent pre- and post-emergence herbicidal activity acs.org
Pyrazole Isothiocyanates Echinochloa crusgalli, Cyperus iria Excellent herbicidal activity mdpi.com
Pyrazole-Tetrahydroquinolines Gaeumannomyces graminis var. tritici High fungicidal activity d-nb.inforesearchgate.net
Pyrazole-Furan Derivatives Phytophthora infestans Significant fungicidal activity nih.gov
Pyrazole Amide-Hydrazones Plutella xylostella, Helicoverpa armigera Notable insecticidal activity nih.gov
N-Pyridylpyrazole-Thiazoles Lepidopteran pests Excellent insecticidal activity mdpi.com
Diphenyl-1H-pyrazole-Carboxamides Plutella xylostella High larvicidal activity rsc.org

Fluorescent Agents and Dyes

The inherent electronic properties and structural versatility of the pyrazole ring make it an excellent scaffold for the development of fluorescent molecules and dyes. rsc.orgnih.gov Pyrazole derivatives have been successfully utilized in the creation of fluorescent probes for bioimaging applications and as key components in various classes of dyes. rsc.orgbenthamdirect.comresearchgate.net

The design of fluorescent probes based on pyrazole derivatives has gained significant attention due to their potential in modern biology for providing dynamic information about the localization and quantity of molecules and ions of interest. rsc.org These probes often exhibit desirable photophysical properties such as high quantum yields, good photostability, and solvatofluorochromism. nih.gov The synthetic accessibility of pyrazoles allows for easy functionalization to create probes for specific targets. benthamdirect.com For instance, pyrazole derivatives have been developed for the detection of metal ions, with some pyrazole-porphyrin conjugates showing promise for the ratiometric detection of Zn(II). acs.org The good membrane permeability and biocompatibility of many pyrazole derivatives make them suitable for in vivo applications, including the labeling of subcellular organelles. nih.govbenthamdirect.com

In the field of materials science, pyrazole-based compounds are investigated for their applications in organic light-emitting diodes (OLEDs). For example, novel fluorescent D-A-D dyes incorporating a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor unit have been synthesized and shown to exhibit bright luminescence, making them suitable for use in solution-processed OLEDs. mdpi.com

Furthermore, the pyrazole moiety is a common structural feature in various azo dyes. researchgate.netrsc.orgderpharmachemica.com These dyes are synthesized through the diazotization of an amino-pyrazole, such as 5-amino-3-substituted-pyrazoles, followed by coupling with different aromatic compounds. researchgate.net The resulting azo pyrazole dyes have been used for dyeing various fibers, including wool and polyester. researchgate.net The specific substituents on the pyrazole and the coupling partner can be varied to tune the color and fastness properties of the dyes. researchgate.netrsc.org For example, a series of novel 3-substituted 5-amino-4-arylazopyrazoles have been synthesized and applied as disperse dyes. researchgate.net

Table 2: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

Derivative Class Excitation Max (λ_ex) Emission Max (λ_em) Application Reference(s)
Pyrazolopyridine-based probe ~410 nm ~520 nm Fluoride ion sensing nih.gov
3-(Coumarin-3-yl)pyrazole 425 nm 500 nm H2S sensing nih.gov
Pyrazole-Porphyrin Conjugates Soret band ~420 nm, Q-bands ~500-650 nm ~650 nm and ~720 nm Metal ion sensing (e.g., Zn(II)) acs.org
D-A-D dyes with 9-(p-tolyl)-hexahydro-carbazole ~360 nm Varies with solvent polarity Organic Light-Emitting Diodes (OLEDs) mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyrazole (B372694) derivatives has evolved significantly since its inception. nih.govmdpi.com Current research focuses on developing more efficient, environmentally friendly, and regioselective synthetic methods. researchgate.netresearchgate.net

Key areas of future development include:

Multicomponent and Domino Reactions: These reactions offer high atom economy and reduce reaction steps by forming complex heterocyclic structures in a one-pot manner. acs.org Research has shown that arylglyoxals can react with pyrazol-5-amines under various conditions to selectively produce fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. acs.orgnih.gov Future work will likely focus on expanding the substrate scope and exploring new catalytic systems, including metal-free conditions, to further enhance the efficiency and selectivity of these reactions.

Flow Chemistry: As an alternative to traditional batch synthesis, flow chemistry provides better control over reaction parameters, leading to improved safety and scalability. This technique is particularly promising for the synthesis of pyrazole derivatives, offering a pathway to more efficient and reproducible production. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques have proven effective in accelerating reaction times and increasing yields for the synthesis of pyrazole derivatives with anticancer properties. rsc.org Further exploration of these energy-efficient methods is expected to streamline the synthesis of new analogues. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of 1-(p-tolyl)-1H-pyrazol-5-amine and related pyrazole compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netontosight.ai Future research will delve deeper into their pharmacological potential.

Future research directions include:

Identification of Novel Biological Targets: While many pyrazole derivatives are known to inhibit kinases like EGFR, VEGFR, and CDK, there is a vast landscape of other potential biological targets. mdpi.comnih.govnih.gov High-throughput screening and computational methods will be instrumental in identifying new protein targets and cellular pathways modulated by these compounds. ontosight.ai

Elucidation of Mechanisms of Action: Understanding the precise molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. This includes studying their binding modes with target proteins and their impact on downstream signaling pathways. For instance, some pyrazole derivatives have shown the ability to inhibit both COX and LOX enzymes, suggesting a dual anti-inflammatory mechanism that warrants further investigation. frontiersin.org

Antiproliferative and Anticancer Studies: Numerous studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines. frontiersin.orgnih.govnih.gov Future work will focus on synthesizing and evaluating new derivatives with enhanced potency and selectivity for specific cancer types. nih.gov For example, linking an aryl or heteroaryl moiety via a hydrophilic linker has been shown to improve the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

Neuropharmacological Applications: The 1,5-diarylpyrazole scaffold has been identified in ligands for cannabinoid receptors, indicating a potential for developing novel treatments for neurological and psychiatric disorders.

Design of Advanced Derivatives for Specific Therapeutic Areas

The structural versatility of the this compound core allows for the rational design of derivatives with optimized therapeutic properties. frontiersin.orgresearchgate.net

Key strategies for designing advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrazole ring and the p-tolyl group will continue to be a cornerstone of drug design. bohrium.comresearchgate.net SAR studies help in identifying the key structural features responsible for biological activity and selectivity, guiding the synthesis of more potent and targeted compounds. bohrium.com For example, the introduction of a thiazole (B1198619) moiety to the pyrazole ring has been shown to enhance cytotoxic efficacy against certain cancer cell lines. frontiersin.org

Pharmacophore Mapping and Molecular Modeling: These computational tools are invaluable for understanding drug-receptor interactions and for the rational design of new analogues with improved binding affinity and pharmacokinetic profiles. researchgate.netresearchgate.net

Targeted Drug Delivery: The development of pyrazole-based compounds that can be specifically delivered to cancer cells or inflamed tissues will be a major focus. This could involve conjugation to targeting moieties or encapsulation in nanoparticle-based delivery systems.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery. researchgate.neteurasianjournals.com This integrated approach is particularly well-suited for the exploration of pyrazole derivatives. eurasianjournals.com

Future trends in this area include:

High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid in silico screening of large compound libraries to identify potential hits with desired biological activities. chemmethod.comchemmethod.com This approach, combined with the use of specific scaffolds like the pyrazole ring, can significantly accelerate the discovery of lead compounds. chemmethod.comchemmethod.com

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and properties of pyrazole derivatives, aiding in the prediction of their reactivity and interaction with biological targets. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of pyrazole derivatives and their interactions with target proteins, providing a deeper understanding of their binding mechanisms and helping to validate docking studies. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, enabling the prediction of the potency of newly designed compounds. mdpi.comnih.gov

ADME/Tox Prediction: In silico tools for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of drug candidates are crucial for early-stage drug development, helping to identify compounds with favorable pharmacokinetic and safety profiles. mdpi.comjapsonline.com

Expansion into Emerging Material and Catalytic Technologies

Beyond their therapeutic potential, pyrazole derivatives, including those related to this compound, are finding applications in material science and catalysis. jetir.orgresearchgate.net

Potential future applications include:

Advanced Materials: The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for the creation of polymers, coatings, and other advanced materials with enhanced thermal and mechanical properties. smolecule.com

Organic Electronics: The electronic characteristics of these compounds suggest their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Catalysis: Schiff bases derived from pyrazol-5-amines are being investigated for their potential in catalytic applications due to their ability to form stable metal complexes. researchgate.net

Fluorescent Dyes and Sensors: The fluorescent properties of some pyrazole derivatives make them suitable for use as fluorescent dyes and labels in biological imaging and as sensors for detecting specific ions or molecules. jetir.org

Q & A

Q. What synthetic methodologies are commonly employed for 1-(p-Tolyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with p-tolyl ketones under acidic or basic conditions. For example, hydrazones formed from p-tolyl ketones and hydrazines undergo cyclization to yield the pyrazole core. Optimization includes adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity to enhance selectivity and yield. Continuous flow reactors may improve efficiency in lab-scale synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine functionality.
  • IR spectroscopy to identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-H vibrations.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (e.g., SHELX refinement) for unambiguous structural confirmation .

Q. How does the p-tolyl group influence the compound’s stability and reactivity compared to other aryl substituents?

The electron-donating methyl group on the p-tolyl ring enhances aromatic stability and may increase resistance to oxidative degradation. Reactivity in electrophilic substitutions (e.g., nitration) is directed to the para position of the tolyl group. Comparative studies with phenyl or halogen-substituted analogs reveal differences in solubility and intermolecular interactions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in pyrazol-5-amine derivatives?

SHELX software enables refinement against high-resolution diffraction data, addressing challenges such as disorder or twinning. For example, anisotropic displacement parameters refine the orientation of the p-tolyl group, while hydrogen bonding networks (N–H⋯N or N–H⋯O) are modeled using restraints. Multi-scan absorption corrections (SADABS) improve data accuracy, particularly for heavy-atom derivatives .

Q. What strategies mitigate discrepancies in reported biological activity data for this compound analogs?

  • Purity validation : Use HPLC (>95% purity) to eliminate interference from byproducts.
  • Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Comparative controls : Include structurally validated analogs (e.g., 1-phenyl or 1-(4-fluorophenyl) derivatives) to isolate substituent effects.
  • In silico validation : Molecular docking studies (AutoDock Vina) can reconcile conflicting activity trends .

Q. How do computational methods enhance the design of pyrazol-5-amine-based energetic materials?

Density functional theory (DFT, Gaussian 09) predicts detonation velocities (D) and pressures (P) by analyzing bond dissociation energies and crystal packing. For example, substituting the p-tolyl group with nitro or trifluoromethyl moieties increases density (1.67–1.86 g/cm³) and detonation performance (D: 8264–9364 m/s). Thermal stability (TGA/DSC) and sensitivity tests (impact/friction) validate computational predictions .

Q. What experimental approaches resolve conflicting reactivity data in nucleophilic substitution reactions?

  • Kinetic studies : Monitor reaction progress (e.g., via in situ NMR) to identify intermediates.
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace regioselectivity in ring functionalization.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine group, while steric hindrance from the p-tolyl group may reduce reactivity at the 3-position .

Data Analysis and Interpretation

Q. How can researchers address crystallographic disorder in this compound structures?

SHELXL’s PART instruction partitions disordered atoms into distinct sites. For example, rotational disorder in the p-tolyl group is modeled with occupancy refinement and geometric restraints. Difference Fourier maps (Fo–Fc) identify residual electron density, guiding the placement of hydrogen atoms .

Q. What metrics are used to compare the thermal stability of pyrazol-5-amine derivatives?

  • Decomposition temperature (Td) : Determined via TGA (≥290°C for stable salts).
  • Activation energy (Ea) : Calculated using Kissinger analysis of DSC data.
  • Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for explosive applications .

Comparative Studies

Q. How does this compound compare to 1-(4-fluorophenyl) analogs in medicinal chemistry applications?

The p-tolyl group’s hydrophobicity enhances membrane permeability, while fluorophenyl analogs exhibit stronger hydrogen bonding (C–F⋯H–N). Bioactivity studies in kinase inhibition assays show IC₅₀ differences of 10–100 nM, attributed to van der Waals interactions with hydrophobic binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.